N-Isopropyloxetan-3-amine

Description

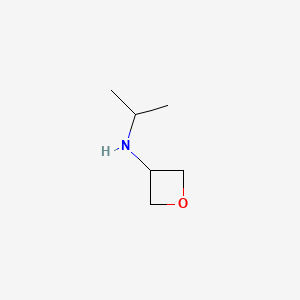

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-yloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(2)7-6-3-8-4-6/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESAXGZAVQQNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341782-83-9 | |

| Record name | N-(propan-2-yl)oxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Isopropyloxetan-3-amine

Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone scaffold for enhancing the drug-like characteristics of therapeutic candidates.[1] Unlike its unsaturated and unstable analog, 2H-oxete, the saturated oxetane ring offers a unique combination of stability, polarity, and a defined three-dimensional geometry.[1][2]

The strategic incorporation of oxetanes can lead to significant improvements in critical physicochemical parameters. They are frequently employed as polar bioisosteres for less favorable groups, such as gem-dimethyl or carbonyl moieties.[3] This substitution can profoundly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby addressing common challenges in drug development.[1][2] This guide provides an in-depth analysis of N-Isopropyloxetan-3-amine, a representative building block, to elucidate the tangible effects of the oxetane core on key molecular properties.

Core Molecular Identification

A precise understanding of a compound begins with its fundamental identifiers. This compound is a secondary amine featuring the increasingly valuable oxetane scaffold.

| Property | Value | Source(s) |

| IUPAC Name | N-Propan-2-yloxetan-3-amine | [4] |

| CAS Number | 1341782-83-9 | [4][5][6][7] |

| Molecular Formula | C₆H₁₃NO | [5][6][8][9] |

| Molecular Weight | 115.17 g/mol | [5][6][8][9] |

| SMILES String | CC(C)NC1COC1 | [4][5][6] |

Physicochemical Property Analysis: A Synthesis of Structure and Function

The physicochemical profile of this compound is a direct consequence of the interplay between its three primary structural components: the polar oxetane ring, the basic secondary amine, and the nonpolar isopropyl group.

Caption: Key structural components of this compound and their respective contributions to its overall physicochemical profile.

Basicity (pKa)

The basicity of the secondary amine is a critical determinant of the molecule's behavior in physiological environments. While a typical acyclic secondary amine has a pKa in the range of 10-11, the presence of the adjacent oxetane ring exerts a significant influence. The oxygen atom in the oxetane ring is strongly electron-withdrawing, which reduces the electron density on the nitrogen atom. This inductive effect decreases the basicity of the amine.

It has been demonstrated that an oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[1] This modulation is a powerful tool in drug design to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability, while retaining sufficient basicity for desired interactions or solubility.[1]

Lipophilicity (logP/logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is crucial for membrane permeability and target engagement. This compound contains both hydrophilic (oxetane, amine) and lipophilic (isopropyl) fragments.

-

logP (Partition Coefficient): Measures the lipophilicity of the neutral species. The isopropyl group contributes to a positive logP, while the polar oxetane and amine groups work to decrease it.

-

logD (Distribution Coefficient): Accounts for both the neutral and ionized forms of the molecule at a given pH. Due to the basic amine, the logD will be significantly lower than the logP at physiological pH (~7.4) because the protonated, charged form of the molecule will partition preferentially into the aqueous phase.

Replacing a lipophilic gem-dimethyl group with a polar oxetane ring is a proven strategy to reduce lipophilicity, which can be beneficial for reducing off-target toxicity.[1]

Aqueous Solubility

High aqueous solubility is often a prerequisite for oral bioavailability. The oxetane moiety is a powerful tool for enhancing this property. The replacement of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[1] This is attributed to the polarity of the C-O-C ether linkage and its ability to act as a hydrogen bond acceptor.[3]

For this compound, solubility is further enhanced by the basic amine, which can be protonated at acidic to neutral pH to form a highly soluble ammonium salt.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the theoretical analysis of a compound must be validated by empirical data. The following sections provide detailed, field-proven protocols for the experimental determination of pKa, logP, and aqueous solubility.

Protocol for pKa Determination via Potentiometric Titration

This method establishes the pKa by monitoring pH changes as the compound is titrated with a standardized acid. The pKa corresponds to the pH at the half-equivalence point.[10]

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water.

-

Standardization: Use a standardized solution of 0.1 M Hydrochloric Acid (HCl).

-

Titration Setup: Place the amine solution in a jacketed beaker maintained at 25°C. Submerge a calibrated pH electrode and the tip of a calibrated burette containing the HCl titrant. Stir the solution gently.

-

Data Collection: Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.05-0.1 mL), allowing the pH reading to stabilize after each addition. Record the pH and total volume of titrant added. Continue well past the equivalence point (the region of most rapid pH change).

-

Analysis:

-

Plot the collected data as pH (y-axis) versus Volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (V_eq), which is the inflection point of the sigmoid curve. This can be found accurately by plotting the first derivative (ΔpH/ΔV) against volume.

-

The half-equivalence point occurs at V_eq / 2.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid (pKaH). The pKa of the amine is then calculated as pKa = 14 - pKb, where pKb = 14 - pKaH.

-

Caption: Experimental workflow for the determination of pKa via potentiometric titration.

Protocol for logP Determination via the Shake-Flask Method

The "shake-flask" method is the traditional and most reliable technique for measuring the n-octanol/water partition coefficient.[11][12]

Methodology:

-

Phase Preparation: Prepare two phases: n-octanol saturated with water and water (or a suitable buffer like PBS at pH 7.4) saturated with n-octanol. This is achieved by vigorously mixing equal volumes of n-octanol and water/buffer and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with a precise volume of the pre-saturated n-octanol (e.g., 2 mL of each).

-

Equilibration: Tightly cap the vial and shake it gently for a sufficient period (e.g., 1-3 hours) at a constant temperature (25°C) to allow the compound to partition and reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([Aqueous]) and organic ([Organic]) phases using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as P = [Organic] / [Aqueous]. The final value is expressed as its base-10 logarithm: logP = log₁₀(P).[12]

Caption: Experimental workflow for the determination of logP via the shake-flask method.

Safety and Handling

Proper handling of this compound is essential. The compound is associated with several hazards, and appropriate personal protective equipment (PPE) should be used at all times.

| Category | Information | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Danger | [5][8] |

| Hazard Statements | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [5][8] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] |

| Storage | Keep in a dark place, sealed in a dry environment at 2-8°C. | [5][6][8] |

Conclusion

This compound serves as an excellent case study for the powerful influence of the oxetane scaffold in medicinal chemistry. Its physicochemical properties are a finely tuned balance of the solubility-enhancing and pKa-modulating effects of the oxetane ring, the inherent basicity of the amine, and the lipophilicity of the isopropyl group. The ability of the oxetane to lower the basicity of the adjacent amine while simultaneously improving aqueous solubility is a particularly advantageous combination for drug design.[1] A thorough experimental validation of its pKa, logP, and solubility, as outlined in this guide, provides the critical data needed for researchers to confidently incorporate this and similar building blocks into drug discovery programs, paving the way for new therapeutics with superior physicochemical and ADME profiles.

References

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, October 12). PubMed. Retrieved January 5, 2026, from [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Beilstein Journals. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). AZA Mid-Year Meeting. Retrieved January 5, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values - PMC. (2013, August 8). NIH. Retrieved January 5, 2026, from [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM. Retrieved January 5, 2026, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 5, 2026, from [Link]

-

2.8: pH measurement and determination of pKa value. (2023, May 7). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

How to Determine Pka from Titration Curve. (2025, December 4). Oreate AI Blog. Retrieved January 5, 2026, from [Link]

-

1341782-83-9|this compound. (n.d.). BIOFOUNT. Retrieved January 5, 2026, from [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. Retrieved January 5, 2026, from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved January 5, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [synhet.com]

- 5. FCKeditor - Resources Browser [midyear.aza.org]

- 6. 1341782-83-9|this compound|BLD Pharm [bldpharm.com]

- 7. 1341782-83-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. achmem.com [achmem.com]

- 9. 1341782-83-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 10. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

Foreword: The Strategic Value of Strained Ring Systems in Modern Drug Discovery

An In-depth Technical Guide to N-Isopropyloxetan-3-amine CAS Number: 1341782-83-9

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the oxetane ring has emerged as a uniquely powerful motif.[1] Its inherent ring strain does not render it overtly unstable but rather imparts a distinct conformational preference and electronic character that chemists can exploit. Unlike the more common gem-dimethyl or carbonyl groups, for which it often serves as a bioisostere, the oxetane ring can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, all while acting as a strong hydrogen bond acceptor.[1][2][3]

This guide focuses on a specific and highly valuable exemplar of this class: this compound (CAS 1341782-83-9). This molecule is not merely an inert building block; it is a versatile synthon whose secondary amine and strained ether functionalities provide a rich platform for chemical diversification. For researchers, scientists, and drug development professionals, understanding the synthesis, reactivity, and strategic application of this compound is key to unlocking its potential in creating next-generation therapeutics. This document serves as a technical primer, synthesizing core chemical data with practical, field-tested insights into its application.

Core Physicochemical and Structural Characteristics

A foundational understanding of a molecule begins with its fundamental properties. This compound is a small, functionalized heterocycle whose characteristics are summarized below. These data are critical for reaction planning, analytical method development, and computational modeling.

| Property | Value |

| CAS Number | 1341782-83-9[4][5][6][7][8][9] |

| IUPAC Name | N-(propan-2-yl)oxetan-3-amine[5][7] |

| Synonyms | This compound, 3-Oxetanamine, N-(1-Methylethyl)-[4] |

| Molecular Formula | C₆H₁₃NO[4][7][9][10][11] |

| Molecular Weight | 115.17 g/mol [4][7][9][10][11] |

| SMILES String | CC(C)NC1COC1[5][9][10][11] |

| Appearance | Colorless liquid (expected)[4][12] |

| Purity (Typical) | ≥95 - 97%[5][7][8][9] |

| Storage Conditions | 2-8°C, under inert atmosphere, sealed in dry, protect from light[4][6][10][11] |

Synthesis and Reactivity: A Tale of Two Moieties

The synthetic utility and reactive profile of this compound are dictated by the interplay between its secondary amine and the strained oxetane ring.

Synthetic Strategy: Reductive Amination as the Path of Choice

While multiple routes to substituted 3-aminooxetanes exist, the most direct and scalable approach for preparing this compound is the reductive amination of oxetan-3-one. This choice is underpinned by several factors:

-

Causality: Reductive amination is a robust and high-yielding transformation that leverages commercially available starting materials (oxetan-3-one and isopropylamine).[12] The reaction proceeds via an intermediate iminium ion, which is rapidly reduced in situ. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for the iminium ion over the ketone starting material and is tolerant of the slightly acidic conditions that favor iminium formation, preventing side reactions like oxetane ring-opening.

The Dual Reactivity Profile

The true power of this compound lies in its ability to serve as a versatile 1,3-amphoteric molecule, enabling the construction of complex heterocyclic systems.[13][14]

-

Amine-Centric Reactions: The N-isopropyl group provides moderate steric hindrance, yet the secondary amine remains a potent nucleophile. It readily undergoes standard transformations such as acylation, sulfonylation, and further alkylation, allowing for its seamless integration into established synthetic workflows for library generation.

-

Oxetane Ring-Opening and Annulation: The thermodynamic driving force for many of its unique reactions is the release of the oxetane's ring strain (~25 kcal/mol).[15] Under Lewis acid catalysis (e.g., BF₃·Et₂O), the oxetane can be activated and opened by a nucleophile. This reactivity is the cornerstone of powerful annulation strategies. For instance, 3-aminooxetanes can undergo [3+2] annulation with imines to form 4-hydroxymethyl imidazolidines or [3+3] annulation via dimerization to yield piperazine derivatives.[13][15][16] This capacity to build larger, functionalized rings from a simple starting material is a significant advantage in discovery chemistry.[14]

Experimental Protocols: From Bench to Analysis

A self-validating protocol is one where the steps are logical and the expected outcomes are verifiable. The following methodologies represent robust, standard procedures for the synthesis and characterization of the title compound.

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize this compound from oxetan-3-one and isopropylamine.

Methodology:

-

Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add oxetan-3-one (1.0 eq.).

-

Solvent and Reagents: Add anhydrous dichloromethane (DCM, ~0.2 M). Cool the flask to 0 °C using an ice bath.

-

Amine Addition: Add isopropylamine (1.1 eq.) dropwise to the stirred solution.

-

Acid Catalyst: Add glacial acetic acid (1.2 eq.) to catalyze iminium formation. Allow the mixture to stir at 0 °C for 20 minutes.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the oxetan-3-one starting material.

-

Workup & Quench: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound as a clear oil.

Protocol 2: Spectroscopic Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [17]

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or 500 MHz spectrometer. Expected signals would include a multiplet for the isopropyl CH, a doublet for the isopropyl methyl groups, and distinct multiplets for the oxetane ring protons, along with a broad singlet for the N-H proton.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of the six distinct carbon environments in the molecule.

B. Mass Spectrometry (MS) [17]

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the sample in methanol or acetonitrile containing 0.1% formic acid to promote ionization.

-

Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

-

Analysis: In positive ion mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at an m/z value of approximately 116.1070. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Applications in Drug Development Programs

The utility of this compound extends beyond its chemical reactivity; its structural motifs are of direct relevance to contemporary pharmaceutical design.[18]

-

Scaffold Hopping and Bioisosterism: As previously noted, the oxetane core is a proven bioisostere.[2][19] Replacing a gem-dimethyl group with the 3,3-disubstituted oxetane can block a site of metabolic oxidation (P450), while replacing a carbonyl can improve solubility and cell permeability by removing a planar, polar group and introducing a three-dimensional hydrogen bond acceptor.

-

Access to Novel Chemical Space: The ability of 3-aminooxetanes to undergo annulation reactions provides rapid access to novel, three-dimensional heterocyclic systems that are underrepresented in corporate screening libraries.[15][16] These rigidified scaffolds can lock in bioactive conformations, leading to improved potency and selectivity for protein targets.

-

Protein Degrader Building Blocks: The molecule is listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and molecular glues.[7] The secondary amine provides a convenient attachment point for linkers that connect a target-binding warhead to an E3 ligase ligand.

Conclusion

This compound is a prime example of a modern chemical building block: it is structurally simple yet functionally dense. Its synthesis is straightforward, and its dual reactivity—stemming from a nucleophilic secondary amine and a strain-releasable oxetane ring—offers a versatile toolkit for molecular diversification. For the medicinal chemist, it provides a validated bioisosteric element to enhance drug-like properties. For the synthetic chemist, it is a gateway to complex heterocyclic scaffolds through elegant annulation cascades. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage this potent synthon in their discovery programs.

References

-

Title: Cas 1341782-83-9, 3-OxetanaMine, N-(1-Methy... - LookChem Source: LookChem URL: [Link]

-

Title: Strain-release enabled [3 + 2] annulation of 3-aminooxetanes with simple C=N bonds: facile synthesis of imidazolidines Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis Source: RSC Publishing URL: [Link]

-

Title: Representative[4][16]-amphoteric molecules versus 3-aminooxetanes Source: ResearchGate URL: [Link]

-

Title: this compound - AZA Mid-Year Meeting Source: AZA Mid-Year Meeting URL: [Link]

-

Title: Reactions of Oxetan-3- tert -butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES Source: Connect Journals URL: [Link]

-

Title: Chemists Make Strides to Simplify Drug Design, Synthesis Source: R&D World URL: [Link]

-

Title: Isopropylamine | C3H9N | CID 6363 - PubChem Source: PubChem (NIH) URL: [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cas 1341782-83-9,3-OxetanaMine, N-(1-Methy... | lookchem [lookchem.com]

- 5. This compound [synhet.com]

- 6. 1341782-83-9|this compound|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 1341782-83-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. N-(1-Methylethyl)-3-Oxetanamine 97% | CAS: 1341782-83-9 | AChemBlock [try.achemblock.com]

- 10. FCKeditor - Resources Browser [midyear.aza.org]

- 11. achmem.com [achmem.com]

- 12. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Strain-release enabled [3 + 2] annulation of 3-aminooxetanes with simple C [[double bond, length as m-dash]] N bonds: facile synthesis of imidazolidines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to N-Isopropyloxetan-3-amine: Unveiling its Molecular Architecture

Introduction

N-Isopropyloxetan-3-amine is a saturated heterocyclic compound that has garnered interest within medicinal chemistry and drug discovery. The incorporation of the oxetane motif can favorably influence key physicochemical properties of a molecule, such as solubility and metabolic stability, while the amine functionality provides a crucial handle for further chemical modification.[1][2] A thorough understanding of the molecular structure and purity of this compound is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Rationale

The structure of this compound, with the IUPAC name 3-propan-2-yloxetan-3-amine, dictates its characteristic spectroscopic signatures. The molecule comprises a four-membered oxetane ring, a secondary amine, and an isopropyl group. This unique combination of functional groups gives rise to distinct signals in various spectroscopic analyses, which will be explored in detail in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the oxetane ring, the isopropyl group, and the amine. The electronegativity of the oxygen and nitrogen atoms significantly influences the chemical shifts of adjacent protons.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| a (CH₂) | ~4.5 - 4.8 | Triplet | 2H | ~6-8 |

| b (CH₂) | ~4.3 - 4.6 | Triplet | 2H | ~6-8 |

| c (CH) | ~3.5 - 3.9 | Multiplet | 1H | - |

| d (NH) | ~1.5 - 2.5 | Broad Singlet | 1H | - |

| e (CH) | ~2.8 - 3.2 | Septet | 1H | ~6-7 |

| f (CH₃) | ~1.0 - 1.2 | Doublet | 6H | ~6-7 |

Interpretation of the ¹H NMR Spectrum:

-

Oxetane Ring Protons (a, b, and c): The methylene protons (a and b) on the oxetane ring are diastereotopic and are expected to appear as triplets due to coupling with each other. Their chemical shifts are significantly downfield due to the deshielding effect of the adjacent oxygen atom.[1] The methine proton (c) at the 3-position is coupled to the adjacent methylene protons and the amine proton, likely resulting in a complex multiplet.

-

Isopropyl Group Protons (e and f): The methine proton (e) of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons (f). Conversely, the methyl protons will appear as a doublet due to coupling with the single methine proton.

-

Amine Proton (d): The amine proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.[3] Deuterium exchange (by adding a drop of D₂O) would cause this signal to disappear, confirming its assignment.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2/C4 | ~70 - 75 |

| C3 | ~55 - 60 |

| C(isopropyl, CH) | ~45 - 50 |

| C(isopropyl, CH₃) | ~20 - 25 |

Interpretation of the ¹³C NMR Spectrum:

-

Oxetane Ring Carbons (C2/C4 and C3): The carbons of the oxetane ring (C2 and C4) are deshielded by the oxygen atom and are expected to resonate in the range of 70-75 ppm.[1] The C3 carbon, being attached to the nitrogen atom, will also be deshielded, but to a lesser extent, appearing around 55-60 ppm.

-

Isopropyl Group Carbons: The methine carbon of the isopropyl group is expected to appear around 45-50 ppm, while the two equivalent methyl carbons will resonate at a higher field, around 20-25 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, sharp |

| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Strong |

| C-O Stretch (ether) | 1000 - 1300 | Strong |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium |

| N-H Bend | 1550 - 1650 | Medium |

Interpretation of the IR Spectrum:

-

N-H Stretch: A characteristic sharp to medium intensity peak in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.[5][6]

-

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the sp³ hybridized C-H bonds in the oxetane ring and the isopropyl group.

-

C-O Stretch: A strong absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹, corresponds to the C-O stretching of the oxetane ring.

-

C-N Stretch: The C-N stretching vibration of the aliphatic amine is expected to appear in the 1020-1250 cm⁻¹ region.[5]

-

N-H Bend: A medium intensity band around 1550-1650 cm⁻¹ can be attributed to the N-H bending vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₆H₁₃NO), the molecular weight is 115.17 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment | Interpretation |

| 115 | [M]⁺ | Molecular Ion |

| 100 | [M - CH₃]⁺ | Loss of a methyl group |

| 86 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 72 | [M - C₃H₇]⁺ or [C₄H₁₀N]⁺ | α-cleavage, loss of a propyl radical or fragmentation of the isopropyl group |

| 58 | [C₃H₈N]⁺ | α-cleavage, loss of the oxetane ring fragment |

| 44 | [C₂H₆N]⁺ | Cleavage of the isopropyl group |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 115. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the structure of this compound.[7]

-

Fragmentation Pattern: The fragmentation of this compound is likely to be dominated by α-cleavage, which is a characteristic fragmentation pathway for amines.[8] This involves the cleavage of the C-C bond adjacent to the nitrogen atom. The loss of a methyl radical (m/z 100) and an isopropyl radical (leading to a fragment at m/z 72) are plausible fragmentation pathways. Cleavage of the bond between the nitrogen and the oxetane ring could also occur.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be used.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range to include the molecular ion and expected fragments.

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound with proton assignments.

NMR Spectroscopy Workflow

Caption: A typical workflow for NMR spectroscopic analysis.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By synthesizing information from established spectroscopic principles and data for analogous structures, we have predicted and interpreted the ¹H NMR, ¹³C NMR, IR, and MS spectra. These data, along with the provided experimental protocols, serve as a valuable resource for the unambiguous identification and characterization of this important chemical entity in research and development settings. The structural insights gained from these spectroscopic techniques are fundamental to advancing the applications of this compound in medicinal chemistry and beyond.

References

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2843. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

Sources

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Visualizer loader [nmrdb.org]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Quantum Mechanical Blueprint: An In-depth Technical Guide to N-Isopropyloxetan-3-amine for Drug Discovery Professionals

Foreword: Unveiling the Quantum Realm of a Promising Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior physicochemical properties is relentless. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif, often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups to enhance properties like aqueous solubility and metabolic stability.[1][2] When functionalized with an amine, such as in N-Isopropyloxetan-3-amine, this scaffold presents a unique combination of a strained, polar core with a flexible, basic side chain, making it an intriguing candidate for probing biological targets.

The Strategic Importance of Quantum Mechanical Calculations

Quantum mechanical (QM) calculations serve as a powerful "computational microscope," allowing us to visualize and quantify molecular properties at the sub-atomic level. For a molecule like this compound, QM calculations are indispensable for:

-

Elucidating Three-Dimensional Structure: Accurately predicting bond lengths, bond angles, and dihedral angles, which are critical for understanding its interaction with biological macromolecules.

-

Conformational Analysis: Identifying the most stable conformations of the flexible isopropyl group, which can significantly influence its binding affinity and biological activity.

-

Understanding Electronic Properties: Calculating the distribution of electrons, dipole moment, and molecular electrostatic potential (MEP), which are key determinants of its intermolecular interactions, including hydrogen bonding.[3]

-

Predicting Spectroscopic Signatures: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the characterization of synthetically prepared material.

-

Assessing Reactivity: Determining the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its kinetic stability and potential reaction pathways.

This predictive power enables a more rational approach to drug design, saving valuable time and resources in the laboratory.

Methodological Blueprint: A Validated Computational Protocol

The accuracy of QM calculations is intrinsically linked to the chosen theoretical method and basis set. For a molecule containing a strained oxetane ring and a flexible amine substituent, a careful selection is paramount.

The Engine of Calculation: Density Functional Theory (DFT)

Density Functional Theory (DFT) has established itself as the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost. We recommend the use of the B3LYP hybrid functional , which has consistently demonstrated reliable performance for a wide range of organic molecules, including oxetane derivatives.[1][4] B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of strained ring systems.

The Language of Electrons: The Pople-Style Basis Set

The basis set defines the set of mathematical functions used to describe the atomic orbitals. For this compound, we propose the 6-311++G(d,p) basis set . Let's dissect this choice:

-

6-311G: A triple-zeta basis set, providing a more flexible and accurate description of the electron distribution compared to smaller double-zeta sets.

-

++G: The addition of diffuse functions on both heavy atoms and hydrogen atoms. These are essential for accurately modeling the lone pair electrons on the nitrogen and oxygen atoms and for describing non-covalent interactions.

-

(d,p): The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is critical for describing the strained bonds within the oxetane ring and the polar C-N and C-O bonds.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and well-validated level of theory for the calculations outlined in this guide.[1][5]

The Computational Workflow

All calculations should be performed using a validated quantum chemistry software package, such as Gaussian 16 .[6][7][8]

Step-by-Step Computational Protocol:

-

Initial Structure Generation:

-

Build the 3D structure of this compound using a molecular modeling program.

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Perform a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

-

This will locate the lowest energy conformation of the molecule on the potential energy surface.

-

The optimization should be carried out until the forces on the atoms are negligible and the geometry has converged to a stationary point.

-

-

Vibrational Frequency Analysis:

-

Following a successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

This serves two critical purposes:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of IR Spectrum: The calculated vibrational frequencies and their intensities can be used to simulate the infrared spectrum of the molecule. This can be a valuable tool for experimental verification.

-

-

-

Calculation of Molecular Properties:

-

From the optimized geometry, a single-point energy calculation can be performed to obtain a wealth of electronic properties, including:

-

Molecular Orbitals (HOMO/LUMO): To assess electronic stability and reactivity.

-

Dipole Moment: To understand the molecule's overall polarity.

-

Mulliken or Natural Bond Orbital (NBO) Atomic Charges: To analyze the charge distribution on each atom.

-

Molecular Electrostatic Potential (MEP): To visualize the electron-rich and electron-poor regions of the molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[9][10][11]

-

-

Computational Workflow Diagram

Caption: A streamlined workflow for the quantum mechanical characterization of this compound.

Anticipated Results and Their Significance in Drug Discovery

The computational protocol outlined above will yield a rich dataset of predictive information. Below, we discuss the expected outcomes and their interpretation in the context of drug development.

Molecular Geometry and Conformational Preferences

The geometry optimization will provide precise details of the molecule's 3D structure. Key parameters to analyze include:

-

Oxetane Ring Pucker: The degree of puckering in the four-membered ring, which can influence its conformational rigidity.

-

C-N and C-O Bond Lengths: These will reflect the strain within the oxetane ring.

-

Isopropyl Group Orientation: The calculations will reveal the most stable rotamer of the isopropyl group relative to the oxetane ring. This is crucial as different conformers can present distinct pharmacophoric features.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Significance |

| C-O Bond Length (Oxetane) | ~1.45 Å | Shorter than a typical acyclic ether, indicative of ring strain. |

| C-C Bond Length (Oxetane) | ~1.54 Å | Longer than a typical alkane C-C bond, also due to ring strain. |

| C-N Bond Length | ~1.47 Å | Typical for a secondary amine. |

| C-C-C Bond Angle (Oxetane) | ~85° | Highly compressed from the ideal tetrahedral angle of 109.5°. |

| Isopropyl Dihedral Angle | Variable | The lowest energy conformer will dictate the spatial orientation of this group. |

Note: The values in this table are illustrative and would be precisely determined by the calculations.

Electronic Landscape: A Guide to Intermolecular Interactions

The electronic properties of this compound are central to its potential as a drug candidate.

-

Molecular Electrostatic Potential (MEP): The MEP surface will visually highlight the electron-rich and electron-poor regions of the molecule. We anticipate a strongly negative potential (red) around the nitrogen and oxygen atoms, indicating their roles as hydrogen bond acceptors. The hydrogen atom on the amine will exhibit a positive potential (blue), marking it as a hydrogen bond donor. This information is invaluable for predicting how the molecule will interact with a protein binding site.

Molecular Electrostatic Potential (MEP) Conceptual Diagram

Caption: A conceptual representation of the expected molecular electrostatic potential of this compound.

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance in Drug Discovery |

| HOMO Energy | ~ -6.5 eV | Related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ 1.5 eV | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8.0 eV | A large gap suggests good kinetic stability, which is desirable for a drug candidate. |

| Dipole Moment | ~ 1.5 - 2.5 Debye | A moderate dipole moment contributes to its polarity and potential for aqueous solubility. |

Note: The values in this table are illustrative and would be precisely determined by the calculations.

Spectroscopic Fingerprints for Experimental Validation

The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. This predicted spectrum can be an invaluable aid in the characterization of the synthesized compound, allowing for a direct comparison between theory and experiment. Key expected vibrational modes include:

-

N-H Stretch: A characteristic peak in the range of 3300-3500 cm⁻¹.

-

C-H Stretches: Multiple peaks in the 2800-3000 cm⁻¹ region from the isopropyl and oxetane methylene groups.

-

C-O Stretch: A strong absorption band associated with the oxetane ether linkage, typically around 1000-1100 cm⁻¹.

-

C-N Stretch: A peak in the 1020-1250 cm⁻¹ range.[12]

Conclusion: A Quantum Leap for Rational Drug Design

This technical guide has laid out a comprehensive and scientifically rigorous protocol for the quantum mechanical investigation of this compound. By leveraging the power of Density Functional Theory, we can generate a detailed, atomistic understanding of this promising molecular scaffold, even in the absence of extensive experimental data. The insights gained from these calculations—spanning its three-dimensional structure, conformational landscape, electronic properties, and spectroscopic signatures—provide a solid theoretical foundation to guide its synthesis, characterization, and ultimately, its application in the development of novel therapeutics. This in silico approach embodies the principles of modern, rational drug design, enabling a more efficient and targeted exploration of chemical space.

References

-

Puzzarini, C., et al. (2020). Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation. The Journal of Physical Chemistry A, 124(7), 1372-1381. [Link]

-

Feng, G., et al. (2020). The Rich Collection of N-Propylamine and Iso-Propylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum-Chemical Investigation. ResearchGate. [Link]

-

Zhang, R., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(84), 53531-53539. [Link]

-

Studylib. (n.d.). LAB 8: Modeling the Relative Basicities of Amines. [Link]

-

Puzzarini, C., et al. (2020). Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation. PubMed. [Link]

-

Feng, G., et al. (2020). The Rich Collection of N-Propylamine and Iso-Propylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum-Chemical Investigation. ResearchGate. [Link]

-

Zhang, R., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Reaction mechanism of the ring expansion of oxetane and thietane... [Link]

-

University of Calgary. (n.d.). Ch22 : Amines. [Link]

-

ResearchGate. (n.d.). Calculated molecular electrostatic potential surfaces (MEP) for imine... [Link]

-

MDPI. (2023). Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calculations. [Link]

-

Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. [Link]

-

Gaussian, Inc. (2017). About Gaussian 16. [Link]

-

Sci-Hub. (n.d.). Organic Reaction Mechanisms · 2016. [Link]

-

UCLA. (n.d.). IR: amines. [Link]

-

PubChem. (n.d.). 3-isopropyloxetan-3-amine hydrochloride. [Link]

-

NIST. (n.d.). Isopropylamine, n-allyl-. [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. [Link]

-

Gaussian, Inc. (2016). Gaussian 16 Frequently Asked Questions. [Link]

-

Imperial College London. (n.d.). New Chemistry with Gaussian 16 & GaussView 6. [Link]

- CoLab. (2008). Conformational analysis of N-isopropylbenzohydroxamic acids: crystal structure, DFT, and NMR studies.

-

ResearchGate. (n.d.). Accurate Ring Strain Energy Calculations on Saturated Three-Membered Heterocycles with One Group 13–16 Element. [Link]

-

ACS Publications. (2025). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst. [Link]

-

NIST. (n.d.). Experimental data for CH3NH2 (methyl amine). [Link]

-

NIST. (n.d.). CCCBDB Experimental bond angles page 2. [Link]

-

NIST. (n.d.). CCCBDB Experimental bond lengths 3. [Link]

Sources

- 1. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scispace.com [scispace.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. gaussian.com [gaussian.com]

- 7. gaussian.com [gaussian.com]

- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 9. studylib.net [studylib.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. orgchemboulder.com [orgchemboulder.com]

structural analysis of N-substituted oxetane-3-amines

An In-depth Technical Guide to the Structural Analysis of N-Substituted Oxetane-3-amines

Authored by: Gemini, Senior Application Scientist

Abstract

N-substituted oxetane-3-amines represent a critical class of saturated heterocycles in modern medicinal chemistry. Their unique three-dimensional structure, conferred by the strained four-membered oxetane ring, offers a compelling alternative to more traditional ring systems, often leading to improved physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the essential techniques and methodologies for the robust structural analysis of this molecular class. We will delve into the intricacies of spectroscopic and crystallographic methods, providing not only procedural details but also the underlying scientific rationale to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the Oxetane Motif

The oxetane ring, a four-membered ether, has emerged as a valuable "bioisostere" in drug design. Specifically, the incorporation of an N-substituted amine at the 3-position creates a versatile scaffold that can significantly influence a molecule's spatial arrangement and interaction with biological targets. Unlike more flexible acyclic amines or larger ring systems, the inherent strain of the oxetane ring (approximately 25 kcal/mol) results in a more defined, puckered conformation. This structural rigidity can be advantageous for several reasons:

-

Pre-organization for Binding: A more constrained conformation can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity.

-

Vectorial Exit Points: The substituents on the nitrogen and the oxetane ring project into distinct vectors in 3D space, allowing for fine-tuning of interactions with target cavities.

-

Improved Physicochemical Properties: The polar oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility and reducing lipophilicity compared to analogous carbocyclic structures.

Therefore, a thorough understanding and confirmation of the precise three-dimensional structure, including the conformation of the oxetane ring and the orientation of the N-substituent, are paramount for successful structure-activity relationship (SAR) studies.

Core Analytical Workflow: A Multi-Technique Approach

A definitive structural elucidation of N-substituted oxetane-3-amines relies on a synergistic combination of analytical techniques. No single method provides a complete picture; instead, data from each must be integrated to build a cohesive and validated structural model.

Figure 1. A multi-technique workflow for structural elucidation.

Spectroscopic Characterization

Spectroscopic methods provide the foundational data for determining the molecular formula, connectivity, and conformational dynamics of N-substituted oxetane-3-amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the solution-state structure of these molecules. Both ¹H and ¹³C NMR are essential, and advanced 2D NMR techniques are often required for unambiguous assignment.

Expertise in Action: Why NMR is Critical

The puckered nature of the oxetane ring leads to distinct chemical environments for the axial and equatorial protons. The coupling constants (J-values) between these protons, particularly the geminal (²J) and vicinal (³J) couplings, provide invaluable information about the ring's conformation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons on the N-substituent and the oxetane ring, defining their relative orientation.[1]

Experimental Protocol: 2D ROESY for Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified N-substituted oxetane-3-amine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of gradient-enhanced spectroscopy.

-

Acquisition: Acquire a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. This experiment is often preferred over NOESY for molecules of this size as it avoids potential zero-crossing issues.

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

-

Analysis: Look for cross-peaks that indicate spatial proximity between protons. For example, a cross-peak between a proton on the N-substituent and an axial proton on the oxetane ring would confirm a specific rotameric preference.

Data Interpretation: A Case Study

| Proton Pair | Observed ROESY Cross-Peak | Implication |

| N-CH₂ (substituent) & H-2/4 axial (ring) | Yes | The N-substituent is oriented such that it is in close proximity to the axial face of the oxetane ring. |

| N-CH₂ (substituent) & H-2/4 equatorial (ring) | No | The N-substituent is oriented away from the equatorial face of the ring. |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Trustworthiness through Self-Validation

By obtaining a high-resolution mass measurement, one can determine the elemental formula with a high degree of confidence (typically <5 ppm error). This provides a crucial check on the identity of the compound and complements the connectivity information derived from NMR.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap, TOF).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, as the amine functionality is readily protonated.

-

Analysis: Compare the measured monoisotopic mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass for the expected elemental formula.

The fragmentation patterns observed in MS/MS experiments can also provide structural information, often revealing characteristic losses of small molecules related to the substituents.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups. For N-substituted oxetane-3-amines, the C-O-C stretch of the oxetane ring and N-H stretches (for secondary amines) are particularly informative.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-O-C Stretch | ~980-960 |

| N-H Stretch | ~3400-3300 (secondary amines) |

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopic methods provide excellent information about the structure in solution, single-crystal X-ray diffraction offers an unambiguous, high-resolution picture of the molecule's three-dimensional arrangement in the solid state.[4][5] This technique provides precise bond lengths, bond angles, and torsional angles, which are invaluable for computational modeling and understanding intermolecular interactions.[6]

Authoritative Grounding: The Power of Crystallography

The data from a well-refined crystal structure is considered the ultimate proof of a molecule's structure. It can reveal subtle conformational details, such as the degree of puckering in the oxetane ring, which can be influenced by the substitution pattern.[1] The resulting atomic coordinates can be deposited in crystallographic databases, providing a permanent and verifiable record of the structure.

Experimental Workflow: From Powder to Structure

Figure 2. Workflow for single-crystal X-ray diffraction.

Key Data Obtained from X-ray Crystallography

| Parameter | Typical Value for Oxetane Ring | Significance |

| Puckering Angle | 8-20° | Quantifies the deviation of the ring from planarity.[1][7] |

| C-O Bond Length | ~1.45 Å | Confirms the presence of the ether linkage.[1] |

| C-C Bond Length | ~1.54 Å | Confirms the carbon-carbon bonds within the ring.[1] |

| Intermolecular Interactions | Variable | Reveals hydrogen bonds, van der Waals contacts, etc., in the crystal lattice.[6] |

Conclusion

The is a multi-faceted process that requires the thoughtful application of several complementary analytical techniques. NMR spectroscopy provides essential information on connectivity and solution-state conformation, while mass spectrometry confirms molecular identity. IR spectroscopy offers a quick verification of functional groups. Ultimately, single-crystal X-ray diffraction provides the most definitive and high-resolution structural data. By integrating the insights from each of these methods, researchers can build a comprehensive and validated understanding of these medicinally important molecules, thereby accelerating the drug discovery and development process.

References

- Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons, 1985.

-

Spiteller, G. Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 1966 , 7, 301-376. [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 2010 , 53(8), 3227–3246. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 2016 , 116(19), 12150–12231. [Link]

-

Wikipedia. X-ray crystallography. Wikipedia. [Link]

-

Shtamburg, V. G., Anishchenko, A. A., & Shtamburg, I. V. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Russian Chemical Bulletin, 2004 , 53(10), 2354–2359. [Link]

-

Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition, 2008 , 47(24), 4512–4515. [Link]

-

Excillum. Small molecule crystallography. Excillum. [Link]

-

de Souza, A. S., da Silva, F. C., & de Almeida, V. R. Chemical Space Exploration of Oxetanes. Molecules, 2021 , 26(16), 4987. [Link]

-

Vávrová, K., & Hrabálek, A. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 2021 , 26(11), 3336. [Link]

-

Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., & Kormos, B. L. Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 2012 , 4(12), 1495–1515. [Link]

-

Majer, J., & Slanina, T. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 2021 , 17, 1324–1373. [Link]

-

Barnes, C. L., & Cagle, H. H. Analysis of Small Molecule X-Ray Crystal Structures: Chemical Crystallography with Undergraduate Students in a Teaching Laboratory. Journal of Chemical Education, 2019 , 96(7), 1361–1368. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google ブックス [books.google.co.jp]

- 3. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

- 4. excillum.com [excillum.com]

- 5. rigaku.com [rigaku.com]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

The Emergence and Synthesis of N-Isopropyloxetan-3-amine: A Technical Guide for the Modern Chemist

Abstract

The oxetane ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique conformational properties and ability to act as a polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups have driven significant interest in its incorporation into drug candidates.[1][2][3] This guide provides an in-depth examination of N-Isopropyloxetan-3-amine, a representative member of the increasingly important class of 3-aminooxetane building blocks. While a singular "discovery" event for this specific molecule is not prominent in the literature, its genesis is intrinsically linked to the broader recognition of the oxetane scaffold's value. We present a robust and well-established synthetic pathway, beginning with the formation of the core oxetane structure and culminating in the target amine, grounded in authoritative chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold.

Part 1: The Scientific Imperative for Oxetane Scaffolds

The strategic incorporation of small, strained ring systems has become a powerful tool in drug discovery for modulating physicochemical properties. The oxetane ring, in particular, offers a compelling set of advantages:

-

Enhanced Solubility: The embedded ether oxygen acts as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to its carbocyclic or gem-dimethyl counterparts.[1]

-

Metabolic Stability: The strained four-membered ring is generally resistant to metabolic degradation, offering an alternative to more labile functional groups.[1]

-

Modulation of Lipophilicity: Introduction of the polar oxetane motif can lower the lipophilicity (logD) of a molecule, a critical parameter for optimizing its pharmacokinetic profile.[3]

-

Unique Conformational Constraints: The puckered nature of the oxetane ring imparts specific three-dimensional geometries on the parent molecule, which can be exploited to optimize binding to biological targets.[3]

The 3-amino-substituted oxetane, exemplified by this compound, is a particularly versatile building block. The amine handle provides a convenient point for further chemical elaboration, allowing for its seamless integration into a wide array of molecular architectures through amide bond formation, alkylation, or other standard nitrogen-based chemistries.

Part 2: A Plausible and Efficient Synthetic Strategy

The synthesis of this compound is most logically approached via a two-stage process. The first stage involves the construction of a key intermediate, Oxetan-3-one . The second stage is the direct conversion of this ketone to the target secondary amine via reductive amination . This pathway is favored due to the commercial availability of starting materials and the high efficiency of the proposed chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic analysis breaks down the target molecule into simpler, more readily available precursors. The key disconnection is at the carbon-nitrogen bond, identifying oxetan-3-one and isopropylamine as the immediate precursors. Oxetan-3-one itself can be synthesized from readily available materials like propargyl alcohol.

Caption: Gold-catalyzed synthesis of Oxetan-3-one.

Experimental Protocol:

-

Catalyst Preparation: In a dry, argon-flushed flask, add gold(I) chloride triphenylphosphine complex (AuCl(PPh3)) and silver hexafluoroantimonate (AgSbF6) to anhydrous dichloromethane (DCM). Stir for 10 minutes at room temperature to form the active gold catalyst.

-

Reaction Setup: To the catalyst solution, add the oxidant (e.g., Pyridine N-oxide).

-

Substrate Addition: Slowly add a solution of propargyl alcohol in DCM to the reaction mixture via syringe pump over a period of 1-2 hours, maintaining the reaction temperature at 40 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting material is complete.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove insoluble silver salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure oxetan-3-one.

Causality Note: The use of a gold catalyst is crucial for activating the alkyne of the propargyl alcohol towards nucleophilic attack by the hydroxyl group. The pyridine N-oxide serves as a mild oxidant in the catalytic cycle, facilitating the formation of a key α-oxo gold carbene intermediate which then undergoes intramolecular cyclization to form the strained oxetane ring. [4][5]This method avoids the use of hazardous reagents like α-diazo ketones, which were used in older syntheses. [5]

Stage 2: Synthesis of this compound via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds. It involves the reaction of a ketone with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the final amine.

Reaction Scheme:

Caption: Reductive amination to form the target amine.

Experimental Protocol:

-

Reaction Setup: To a solution of oxetan-3-one in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add isopropylamine. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

-

Reducing Agent Addition: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone has been fully consumed. This typically takes 2-12 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir vigorously for 15-30 minutes.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation to afford this compound.

Causality Note: Sodium triacetoxyborohydride is the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective for reductive aminations. Unlike stronger reducing agents like sodium borohydride (NaBH4), it is less likely to reduce the starting ketone before imine formation occurs, and it tolerates the slightly acidic conditions that favor iminium ion formation, leading to higher yields and cleaner reactions.

Part 4: Data Summary

For clarity and reproducibility, key information regarding the primary reagents is summarized below.

| Reagent Name | Formula | Molar Mass ( g/mol ) | Role | Key Considerations |

| Propargyl Alcohol | C₃H₄O | 56.06 | Starting Material | Flammable liquid. |

| Oxetan-3-one | C₃H₄O₂ | 72.06 | Intermediate | Can be unstable to strong acid/base. |

| Isopropylamine | C₃H₉N | 59.11 | Reactant | Volatile, flammable, corrosive. |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent | Moisture sensitive. Reacts with water. |

References

-

Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link] [4][5]2. Organic Chemistry Portal. Synthesis of oxetan-3-ones. [Link] [6]3. Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetan-3-one synthesis [organic-chemistry.org]

The Ascendancy of the Oxetane Ring: A Technical Guide to a Privileged Scaffold in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry and a rising star in materials science.[1][2][3][4] Its unique combination of properties—high polarity, metabolic stability, and a distinct three-dimensional structure—offers a powerful tool for modulating the characteristics of small molecules.[2][3][5][6] This in-depth technical guide provides a comprehensive overview of oxetane-containing building blocks, from their synthesis and physicochemical properties to their transformative applications. We will explore the causal relationships behind experimental choices in their preparation and delve into their role as versatile bioisosteres, offering field-proven insights for researchers and drug development professionals.

The Oxetane Moiety: An Introduction to a Unique Building Block